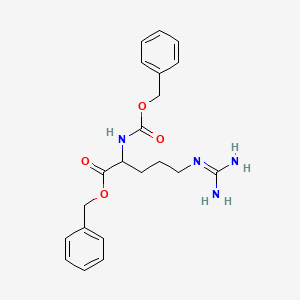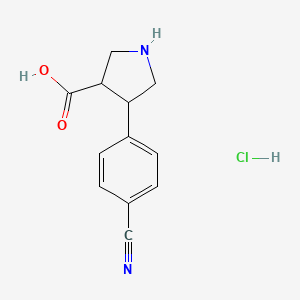
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a biochemical compound with the molecular formula C12H12N2O2·HCl. It is commonly used in proteomics research and other scientific studies .
Métodos De Preparación
The synthesis of 4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves several steps. One common method includes the reaction of 4-cyanobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving protein interactions and enzyme activities.
Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action depend on the specific biological context and the targets it interacts with .
Comparación Con Compuestos Similares
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be compared with other similar compounds such as:
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid: This compound lacks the hydrochloride salt form.
4-(4-Cyanophenyl)pyrrolidine-2-carboxylic acid: This compound has a different position of the carboxylic acid group.
4-(4-Cyanophenyl)pyrrolidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C12H13ClN2O2 |
|---|---|
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H12N2O2.ClH/c13-5-8-1-3-9(4-2-8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H |
Clave InChI |
ASTRZKUPOGLBSP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


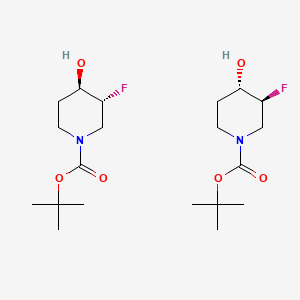

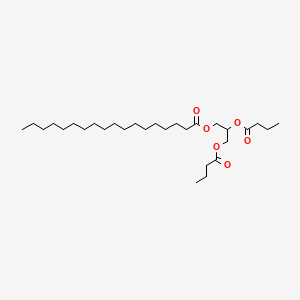
![3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)
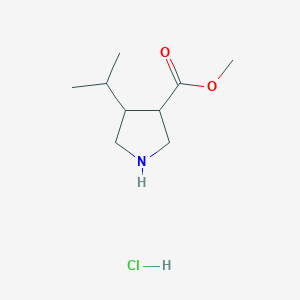
![5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15128971.png)
![Dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B15128972.png)
![Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15128984.png)
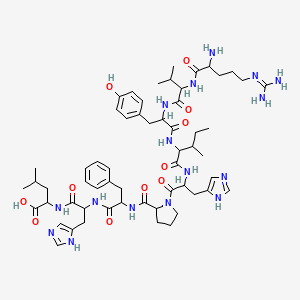
![Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester](/img/structure/B15128992.png)
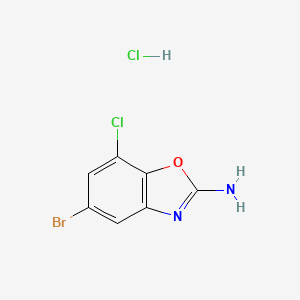
![3-Cyclohexyl-2-[(Z)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B15129006.png)

